molecular formula C21H22Cl2N2O5 B12489119 Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12489119
M. Wt: 453.3 g/mol
InChI Key: JMWAYBKWODUPQZ-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzoate ester, a morpholine ring, and a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate This intermediate is then reacted with 2-aminobenzoic acid to form the corresponding amide

Industrial Production Methods

Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring and the dichlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The morpholine ring can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol

Uniqueness

ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

This detailed article provides a comprehensive overview of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22Cl2N2O5

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H22Cl2N2O5/c1-2-29-21(27)16-12-15(4-5-18(16)25-7-9-28-10-8-25)24-20(26)13-30-19-6-3-14(22)11-17(19)23/h3-6,11-12H,2,7-10,13H2,1H3,(H,24,26)

InChI Key

JMWAYBKWODUPQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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